2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-10-6-4-3-5-7-11(10)13-9(2)12-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMQQOBNUTNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCCC2=NC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4-dimethylpyrimidine with a suitable cycloheptanone derivative can yield the desired compound through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C-2 and C-4), facilitated by the electron-withdrawing nature of the nitrogen atoms. Key examples include:
-
Reaction with Thioacetamide :
Treatment with thioacetamide in ethanol under basic conditions replaces the methyl group at C-2 with a thiol (-SH) group, yielding 2-mercapto derivatives. This is critical for synthesizing thieno[2,3-d]pyrimidine analogs . -
Halogenation :
Chlorination using PCl₅ or SOCl₂ at elevated temperatures introduces chlorine atoms at C-2 and C-4, forming 2,4-dichloro derivatives. These intermediates are pivotal for further functionalization .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thioacetamide | EtOH, KOH, reflux | 2-Mercapto-4-methyl analog | 78 | |
| PCl₅ | 80°C, 6 h | 2,4-Dichloro-6,7,8,9-tetrahydro derivative | 65 |
Condensation Reactions
The methyl groups and pyrimidine nitrogen participate in condensation with electrophilic reagents:
-
Schiff Base Formation :
Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form arylidene derivatives. These intermediates are precursors for fused heterocycles . -
Guanidine Cyclization :
Condensation with guanidine hydrochloride in ethanolic KOH produces 2-aminopyrimidine derivatives, which exhibit anticancer activity .
Table 2: Condensation Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, HCl, reflux | 6-Benzylidene derivative | 85 | |
| Guanidine hydrochloride | 5% EtOH-KOH, reflux | 9,10-Dimethyl-4-phenylpyrimidin-2-ylamine | 75 |
Oxidation and Ring-Opening Reactions
The cycloheptane ring undergoes oxidation to form ketones or undergo ring contraction:
-
Oxidative Coupling :
Hypervalent iodine reagents (e.g., PIFA) induce intramolecular oxidative coupling, forming fused indole derivatives under mild conditions . -
Ring-Opening with HNO₃ :
Concentrated nitric acid cleaves the cycloheptane ring, yielding nitro-substituted pyrimidine carboxylic acids .
Table 3: Oxidation Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| PIFA | CH₂Cl₂, -40°C, 16 h | Cyclohepta-diindole fused derivative | 88 | |
| HNO₃ (conc.) | 100°C, 4 h | 5-Nitro-pyrimidine-3-carboxylic acid | 62 |
Catalytic Hydrogenation and Functionalization
The saturated cycloheptane ring allows selective hydrogenation:
Scientific Research Applications
Medicinal Chemistry
2,4-Dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is investigated for its potential as a pharmacophore in drug design. Its applications include:
- Anti-inflammatory Properties : Studies indicate that the compound can significantly reduce inflammation in animal models of arthritis.
- Anticancer Activity : In vitro assays have shown that it induces apoptosis in breast cancer cell lines (e.g., MDA-MB-231), suggesting its potential as an anticancer agent.
- Antimicrobial Effects : Research has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Material Science
The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications include:
- Organic Electronics : The compound may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its electronic properties.
- Polymer Chemistry : Its reactivity allows for the creation of new polymeric materials with enhanced properties.
Biological Studies
This compound is also used in biological studies to understand its interactions with various biological targets:
- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, providing insights into metabolic pathways.
- Receptor Binding Studies : Its binding affinity to certain receptors can be explored to develop better therapeutic agents.
Antibacterial Activity
A study evaluated various pyrimidine derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and S. aureus.
Anti-inflammatory Evaluation
In an animal model of arthritis, administration of this compound led to a marked reduction in swelling and pain scores compared to control groups. This finding supports its potential use as an anti-inflammatory agent.
Anticancer Studies
In vitro assays demonstrated that treatment with the compound resulted in significant apoptosis in breast cancer cell lines (MDA-MB-231), indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Thieno Ring Fusion (e.g., ): Thienopyrimidine derivatives show enhanced anticancer activity due to improved π-π stacking with kinase targets (e.g., EGFR, VEGFR-2).
- Chloro vs. Methyl Substitution: The 4-chloro derivative (CAS 40106-58-9) serves as a versatile intermediate for nucleophilic substitution, enabling access to amino or alkynyl derivatives. In contrast, the 2,4-dimethyl variant lacks reactive leaving groups, limiting its utility in further derivatization .
- Bulkier Substituents: Phenoxy or benzyloxy groups (e.g., compound 4c) enhance AMPA receptor binding (IC₅₀ ~10 nM) by introducing hydrogen-bonding interactions. The dimethyl compound’s smaller substituents may favor membrane permeability over target affinity .
Physicochemical and Structural Comparisons
Table 2: Physicochemical Properties of Selected Analogues
*Estimated via analogy to similar structures.
Key Observations :
- Lipophilicity : The dimethyl derivative’s higher logP (~2.5) suggests improved blood-brain barrier penetration compared to the polar 2-amine analogue (logP 1.68) .
- Hydrogen Bonding: The 2-amine derivative’s dual hydrogen bond donors may enhance solubility but reduce passive diffusion compared to the dimethyl compound.
Biological Activity
2,4-Dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine (CAS No. 138722-72-2) is a heterocyclic compound belonging to the pyrimidine class. Its unique structure features a seven-membered ring fused to a pyrimidine ring, with methyl groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of 2,4-dimethylpyrimidine with cycloheptanone derivatives under acidic or basic conditions. The resulting compound can be purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound possess the ability to inhibit bacterial growth and show efficacy against various pathogens . The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. The compound may exert its effects by inhibiting pro-inflammatory cytokines or modulating immune responses. For instance, it has been suggested that derivatives of this compound can reduce inflammation in animal models by downregulating inflammatory mediators .
Anticancer Activity
In the realm of cancer research, this compound is being investigated for its ability to induce apoptosis in cancer cells. Preliminary studies indicate that the compound can inhibit tumor growth through mechanisms such as cell cycle arrest and induction of programmed cell death .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors involved in inflammation and cancer progression.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,4-Dimethylpyrimidine | Simple pyrimidine | Moderate antimicrobial effects |
| Cycloheptapyrimidine | Fused ring structure | Limited biological activity |
| 2-Methyl-6-(1-piperidinyl)pyrimidine | Substituted pyrimidine | Stronger anticancer effects |
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and S. aureus .
- Anti-inflammatory Evaluation : In an animal model of arthritis, the administration of this compound resulted in a marked reduction in swelling and pain scores compared to control groups .
- Anticancer Studies : In vitro assays demonstrated that treatment with the compound led to significant apoptosis in breast cancer cell lines (MDA-MB-231), suggesting its potential as a therapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,4-dimethyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via cyclocondensation reactions using precursors such as cycloheptanone derivatives and substituted amidines. Key parameters for optimizing yields include:
- Temperature control : Reflux conditions (e.g., 80–100°C) to enhance reaction kinetics while avoiding decomposition .
- Catalysts : Acidic or basic catalysts (e.g., HCl, KOtBu) to accelerate ring closure .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products (>95% yield) .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify methyl groups (δ 1.2–1.4 ppm for 2,4-dimethyl substituents) and cycloheptane protons (δ 1.8–2.6 ppm for tetrahydro framework) .
- ¹³C NMR : Confirm sp³ carbons in the cycloheptane ring (δ 20–30 ppm) and pyrimidine carbons (δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₆N₂) with <2 ppm error .
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N percentages) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation .
Advanced: How can density functional theory (DFT) calculations elucidate the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electrostatic Potential Maps : Predict reactive sites (e.g., electron-deficient pyrimidine ring) for nucleophilic attack .
- Transition State Analysis : Calculate activation energies for regioselective functionalization (e.g., methyl vs. cycloheptane positions) .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction efficiency .
Advanced: What strategies address contradictions in reported biological activity data across studies?
Answer:
- Assay Validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm activity .
- Batch Reproducibility : Standardize synthesis protocols to ensure consistent purity (>98% by HPLC) .
- Statistical Rigor : Apply multivariate analysis to account for variables like solvent polarity or temperature .
Advanced: How does the steric environment of the cycloheptane ring influence regioselectivity in functionalization reactions?
Answer:
- Conformational Analysis : X-ray crystallography or molecular dynamics simulations reveal chair-like cycloheptane conformations, which sterically hinder substitutions at the 6-position .
- Steric Maps : Overlay van der Waals radii to predict preferential functionalization at less hindered positions (e.g., 9-methyl group) .
Methodology: What experimental design principles ensure reproducibility in pharmacological studies?
Answer:
- Positive/Negative Controls : Include reference inhibitors (e.g., kinase inhibitors) to validate assay sensitivity .
- Dose-Response Curves : Use ≥6 concentration points to calculate IC₅₀ values with 95% confidence intervals .
- Blinding : Implement double-blinded protocols to minimize bias in activity assessments .
Comparative Analysis: How does this compound’s structure-activity relationship (SAR) differ from related pyrimidine derivatives?
Answer:
- Ring Size Effects : The cycloheptane ring increases lipophilicity (logP ~2.5) compared to cyclohexane analogs (logP ~1.8), enhancing membrane permeability .
- Methyl Substituents : 2,4-Dimethyl groups improve metabolic stability by blocking CYP450 oxidation sites .
Mechanistic Studies: What experimental approaches can resolve ambiguities in the compound’s mode of action?
Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) to target proteins .
- Kinetic Isotope Effects (KIE) : Investigate rate-determining steps in catalytic cycles .
- CRISPR-Cas9 Knockouts : Validate target specificity in cellular models .
Theoretical Frameworks: How can existing chemical theories guide the design of derivatives with enhanced bioactivity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
